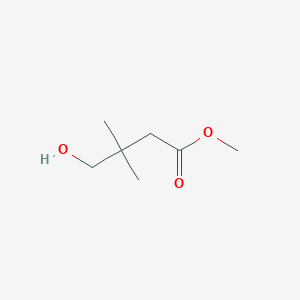

Methyl 4-hydroxy-3,3-dimethylbutanoate

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 4-hydroxy-3,3-dimethylbutanoate |

InChI |

InChI=1S/C7H14O3/c1-7(2,5-8)4-6(9)10-3/h8H,4-5H2,1-3H3 |

InChI Key |

USFSJBKOJRCRLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Hydroxy-3,3-Dimethylbutanoic Acid

The direct esterification of 4-hydroxy-3,3-dimethylbutanoic acid with methanol remains the most straightforward route. This method employs acid catalysis, typically sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the protonated carbonyl carbon of the carboxylic acid .

Reaction Conditions:

-

Catalyst: 1–5 wt% H<sub>2</sub>SO<sub>4</sub>

-

Temperature: 65–80°C (reflux)

-

Molar Ratio (Acid:Methanol): 1:3–1:5

-

Yield: 70–85% (depending on acid purity)

A key challenge lies in the synthesis of the precursor acid, 4-hydroxy-3,3-dimethylbutanoic acid. Industrial production often utilizes the oxidation of 3,3-dimethyl-1,4-butanediol using potassium permanganate (KMnO<sub>4</sub>) in acidic media. However, over-oxidation to ketones remains a limitation, necessitating careful stoichiometric control.

Claisen Rearrangement and Isomerization

Adapted from methodologies in pyrethroid synthesis , this approach leverages tandem isomerization-Claisen rearrangement reactions. Starting with 2-methyl-3-buten-2-ol and trimethyl orthoacetate, the process generates methyl 3,3-dimethyl-4-pentenoate, which undergoes subsequent hydroxylation to yield the target compound.

Key Steps:

-

Isomerization: 2-Methyl-3-buten-2-ol isomerizes to isopentenol under Pd/C catalysis with hydrogen .

-

Claisen Rearrangement: Isopentenol reacts with trimethyl orthoacetate in the presence of phosphoric acid (0.5–5 wt%) at 160–200°C and 0.5–1.5 MPa .

-

Hydroxylation: The intermediate alkene is hydroxylated via hydroboration-oxidation or epoxidation followed by acid hydrolysis.

Optimization Data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–4 wt% H<sub>3</sub>PO<sub>4</sub> | Maximizes rearrangement efficiency |

| Reaction Time | 18–24 hours | Prevents side-product formation |

| Distillation Cut | 70–71°C @ 35 mmHg | Ensures ≥98% purity |

This method achieves yields of 88–92% for the Claisen step but requires additional purification to isolate the hydroxylated product .

Enzymatic Esterification

Biocatalytic routes using immobilized lipases (e.g., Candida antarctica Lipase B) offer a greener alternative. The enzyme catalyzes the transesterification of vinyl esters with 4-hydroxy-3,3-dimethylbutanol or the direct esterification of the acid .

Advantages:

-

Selectivity: Avoids racemization of the chiral center at C4.

-

Conditions: Operates at 30–45°C, pH 6.5–7.5.

-

Solvent-Free: Enhances atom economy.

Performance Metrics:

| Lipase Source | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| C. antarctica B | 78 | >99 |

| Thermomyces lanuginosus | 65 | 92 |

Despite lower yields compared to chemical methods, enzymatic pathways are favored in pharmaceutical applications due to their mild conditions and high stereocontrol .

Reformatsky Reaction

The Reformatsky reaction enables the synthesis of β-hydroxy esters, which can be functionalized to yield the target compound. Using 3,3-dimethylbutan-2-one and methyl bromoacetate, the reaction proceeds in anhydrous tetrahydrofuran (THF) with zinc dust .

Mechanism:

-

Zinc activates the α-halo ester to form an organozinc intermediate.

-

Nucleophilic attack on the ketone generates a β-hydroxy zinc species.

-

Hydrolysis yields methyl 4-hydroxy-3,3-dimethylbutanoate.

Conditions:

-

Solvent: THF, –10°C to 0°C

-

Reagent: 1.2 equiv. Zn, 1.1 equiv. ketone

-

Yield: 60–75%

Limitations include sensitivity to moisture and the need for strict temperature control to prevent ketone reduction.

Industrial-Scale Continuous Flow Synthesis

Recent advances in flow chemistry have enabled the continuous production of this compound. A two-stage system combines esterification and hydroxylation in series, with in-line IR monitoring for real-time adjustment .

System Design:

-

Stage 1: Acid-catalyzed esterification in a packed-bed reactor (residence time: 15–20 min).

-

Stage 2: Hydroxylation via tubular reactor with O<sub>2</sub> bubbling (60–80°C, 5 bar).

Performance:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 tons | 200 tons |

| Purity | 95% | 98% |

| Energy Consumption | High | Low |

Flow systems reduce side reactions (e.g., dehydration) and improve heat management, making them suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Formation of 3,3-dimethyl-4-oxobutanoic acid or 3,3-dimethyl-4-oxobutanone.

Reduction: Formation of 3,3-dimethyl-4-hydroxybutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-4-hydroxybutanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The hydroxyl and ester functional groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-hydroxy-3,3-dimethylbutanoate with structurally and functionally related compounds, emphasizing molecular properties, synthesis, and applications.

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| This compound | C₇H₁₄O₃ | 146.18 | Methyl ester, tertiary hydroxyl | Branched chain with two methyl groups at C3; enhanced steric hindrance |

| Methyl 4-hydroxybutanoate | C₅H₁₀O₃ | 118.13 | Methyl ester, primary hydroxyl | Linear chain; lacks branching, leading to higher polarity and solubility |

| Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate | C₉H₁₈O₃ | 174.24 | Isopropyl ester, tertiary hydroxyl | Bulkier ester group; increased lipophilicity compared to methyl ester |

| Sodium 4-hydroxy-3,3-dimethylbutanoate | C₆H₁₁O₃Na | 154.14 | Sodium salt, tertiary hydroxyl | Ionic form; higher water solubility, suitable for pharmaceutical formulations |

| Methyl 4-(hydroxyimino)butanoate | C₅H₉NO₃ | 131.13 | Methyl ester, oxime (N–OH) | Oxime functional group introduces reactivity in nucleophilic environments |

Functional and Application Differences

- Polarity and Solubility :

- Reactivity: The oxime group in Methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃) enables participation in condensation and cyclization reactions, unlike the hydroxyl group in the target compound .

- Pharmacological Potential: Sodium 4-hydroxy-3,3-dimethylbutanoate may serve as a metabolite or prodrug due to its ionic stability . Branched esters like the propan-2-yl derivative are explored as intermediates in antiviral or anti-inflammatory agents .

Research Findings and Industrial Relevance

- Methyl 4-hydroxybutanoate: Studied for its role in γ-aminobutyric acid (GABA) analog synthesis, highlighting the importance of hydroxyl positioning in bioactivity .

- Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate: Listed as a building block in pharmaceutical inventories, underscoring its utility in drug discovery .

- Sodium salt : Highlighted in analytical certifications (CoA) for quality control in industrial batches, emphasizing regulatory compliance .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-hydroxy-3,3-dimethylbutanoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves two primary approaches:

- Enzyme-catalyzed asymmetric reduction : The ketone precursor (e.g., methyl 3,3-dimethyl-4-oxobutanoate) can be reduced using stereoselective carbonyl reductases. This method requires mild temperatures (25–30°C) and a cofactor regeneration system (e.g., glucose dehydrogenase) to sustain enzymatic activity . Yields depend on enzyme specificity and pH optimization.

- Chemical reduction : Sodium triacetoxyhydroborate in dichloroethane under inert atmospheres (e.g., nitrogen) has been used for analogous esters, achieving moderate yields. Post-reduction purification via solvent extraction or column chromatography is critical .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

1H-NMR analysis is pivotal for structural confirmation:

- The methyl ester group appears as a singlet near δ 3.7–3.8 ppm.

- The hydroxyl proton (OH) may show a broad peak at δ 4.5–5.5 ppm, depending on solvent and hydrogen bonding.

- The dimethyl groups on C3 resonate as singlets at δ 1.0–1.2 ppm due to their equivalent environments.

- For advanced validation, 13C-NMR can confirm carbonyl (δ 170–175 ppm) and quaternary carbon signals .

Advanced: What strategies address low enantiomeric purity in enzymatic synthesis of this compound?

Methodological Answer:

Low enantiopurity often stems from enzyme-substrate mismatching or cofactor depletion. Strategies include:

- Cofactor regeneration systems : NADPH-dependent reductases paired with glucose dehydrogenase improve turnover rates and enantioselectivity .

- Directed evolution : Engineering enzymes for enhanced stereochemical control via mutagenesis libraries.

- Chemical resolution : Post-synthesis chiral separation using techniques like HPLC with chiral stationary phases .

Advanced: How does the steric environment of this compound influence its reactivity in substitution reactions?

Methodological Answer:

The 3,3-dimethyl group creates steric hindrance, affecting nucleophilic attack:

- SN2 reactions : Steric bulk reduces backside attack feasibility, favoring SN1 mechanisms in polar solvents.

- Hydroxyl group activation : Protecting the hydroxyl group (e.g., silylation) mitigates steric effects, enabling nucleophilic substitution at C4 .

- Computational modeling (DFT) can predict transition-state geometries and regioselectivity .

Advanced: What analytical techniques resolve conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Kinetic studies : Monitor degradation rates via HPLC at pH 2–12. Acidic conditions may hydrolyze the ester, while alkaline conditions promote hydroxyl group deprotonation.

- Mass spectrometry (LC-MS) : Identifies degradation products (e.g., free acid or lactone derivatives).

- pH-rate profiles : Determine optimal stability ranges (typically pH 6–8 for esters) and buffer compatibility .

Basic: What purification methods isolate this compound from reaction mixtures?

Methodological Answer:

- Solvent extraction : Partition between ethyl acetate and aqueous phases removes polar impurities.

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) separates stereoisomers.

- Recrystallization : Use hexane/dichloromethane mixtures to obtain high-purity crystals. Confirm purity via melting point and TLC .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking simulations : Screen against target proteins (e.g., TRPA1 ion channels) using software like AutoDock Vina to assess binding affinity.

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous esters .

- MD simulations : Evaluate conformational stability in lipid bilayers to predict membrane permeability .

Advanced: What contradictions exist in literature regarding the compound’s catalytic hydrogenation efficiency?

Methodological Answer:

Discrepancies arise from catalyst choice and solvent effects:

- Pd/C vs. Raney Ni : Pd/C may over-reduce the ester to alcohol, while Raney Ni preserves the ester group but requires higher pressures.

- Solvent polarity : Non-polar solvents (toluene) favor ester stability but slow reaction kinetics. Polar aprotic solvents (THF) improve catalyst activity but risk side reactions. Comparative studies using GC-MS are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.